2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2-chloro and 5-(trifluoromethyl) substitution on the aromatic ring, with an ethyl linker connecting the sulfonamide group to a 6-oxopyridazin-1(6H)-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents .
Propriétés
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O3S/c14-10-4-3-9(13(15,16)17)8-11(10)24(22,23)19-6-7-20-12(21)2-1-5-18-20/h1-5,8,19H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMAXOZTOIARCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound features a complex structure that includes a chloro substituent, a pyridazinone moiety, and a benzenesulfonamide group, which collectively contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.76 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClF₃N₃O₃S |
| Molecular Weight | 381.76 g/mol |
| CAS Number | 1021219-40-8 |
Research indicates that this compound acts as an inhibitor of specific enzymes , particularly carbonic anhydrase and cyclooxygenase-2 (COX-2). These enzymes are crucial in various physiological processes, including inflammation and tumorigenesis. The inhibition of COX-2 is particularly relevant in the context of anti-inflammatory therapies and cancer treatment, where modulation of inflammatory pathways can lead to therapeutic benefits.
Anti-inflammatory Properties
The compound has been identified as a multi-target anti-inflammatory agent. In vitro studies have shown that derivatives containing the pyridazinone sulfonamide structure exhibit significant inhibition of COX-2 activity, which is pivotal in the management of pain and inflammation. For instance, studies have demonstrated that modifications to the pyridazinone core can enhance its potency against COX-2 while maintaining selectivity over COX-1, thereby reducing potential side effects associated with non-selective NSAIDs .
Antitumor Activity
In addition to its anti-inflammatory effects, 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide has shown promise in cancer research. Several studies have indicated that compounds with similar structures possess antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways through the activation of caspases and inhibition of cell proliferation markers .
Case Studies
- Inhibition of COX-2 : A study evaluated the inhibitory effects of various sulfonamide derivatives on COX-2 activity using an enzyme-linked immunosorbent assay (ELISA). The results indicated that compounds similar to 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide significantly reduced COX-2 levels in cultured human fibroblasts by up to 70% at concentrations as low as 10 µM .
- Antitumor Efficacy : Another investigation focused on the antitumor properties of pyridazinone derivatives, including this compound, against various cancer cell lines (e.g., HCC827 and NCI-H358). The IC50 values were determined using MTT assays, revealing potent cytotoxic effects with IC50 values around 6 μM for certain derivatives .
Applications De Recherche Scientifique
2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chloro group, a trifluoromethyl group, and a furan moiety linked to a pyridazinone. This combination of functional groups suggests potential applications, especially in medicinal chemistry for developing pharmaceuticals that target specific biological pathways.
Potential Applications
- Anti-inflammatory and Antimicrobial Properties: Research indicates that compounds similar to 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide exhibit significant biological activities, including anti-inflammatory and antimicrobial properties. The presence of the pyridazinone ring is particularly noteworthy because it has been associated with the inhibition of cyclooxygenase enzymes and other inflammatory pathways. Such activities suggest that this compound could be explored for therapeutic applications in treating inflammatory diseases or infections.
- Enzyme Interactions: Studies on similar compounds have indicated that interactions with enzymes such as cyclooxygenases and lipoxygenases are significant for their biological effects. Interaction studies often involve assessing binding affinities and inhibitory constants against these enzymes to determine efficacy. Additionally, molecular docking studies could provide insights into how 2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide interacts at the molecular level with target proteins.
Structural Features and Biological Activity
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-trifluoromethylbenzenesulfonamide | Contains trifluoromethyl and sulfonamide groups | Antimicrobial properties |
| Furan-containing pyridazinones | Furan ring fused with pyridazine | Anti-inflammatory effects |
| 4-chloro-N-(pyridin-3-yl)benzenesulfonamide | Chlorine substitution on benzenesulfonamide | Anticancer activity |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
In Example 3 (), the pyridazinone is fused with a pyrimidine ring and phosphate group, suggesting solubility modifications for drug delivery, unlike the target’s simpler ethyl linker .
Linker Flexibility :
- The ethyl linker in the target compound may offer greater conformational flexibility than chlorsulfuron’s rigid triazinyl carbonyl group, influencing membrane permeability or enzyme inhibition kinetics .
Synthetic Complexity :
Research Findings and Inferences
Agrochemical Potential: Chlorsulfuron’s herbicidal activity is attributed to acetolactate synthase (ALS) inhibition via sulfonamide-triazine interactions . The target compound’s pyridazinone moiety could similarly inhibit ALS or other enzymes, though empirical validation is needed.
Drug Design Considerations: Pyridazinones in and 4 are linked to kinase inhibition (e.g., phosphodiesterases), suggesting the target compound’s pyridazinone-ethyl-sulfonamide scaffold may have unexplored therapeutic applications .
Méthodes De Préparation
Chlorosulfonation of 2-Chloro-5-(Trifluoromethyl)benzene
The sulfonyl chloride is synthesized via chlorosulfonation of 2-chloro-5-(trifluoromethyl)benzene.
Procedure
- React 2-chloro-5-(trifluoromethyl)benzene (1.0 equiv) with chlorosulfonic acid (3.0 equiv) at 0–5°C for 2 hours.
- Quench the reaction with ice-cold water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.
- Purify via fractional distillation under reduced pressure (yield: 68–72%).
Key Data
| Parameter | Value |
|---|---|
| Boiling Point | 145–148°C (12 mmHg) |
| Purity (HPLC) | >98% |
Synthesis of 2-(6-Oxopyridazin-1(6H)-yl)ethylamine
Pyridazinone Ring Formation
The pyridazinone core is constructed via cyclocondensation of maleic hydrazide with ethylenediamine.
Procedure
- Reflux maleic hydrazide (1.0 equiv) and ethylenediamine (1.2 equiv) in ethanol for 6 hours.
- Cool to room temperature, filter the precipitate, and wash with cold ethanol (yield: 85%).
Characterization
- Molecular Formula : C₆H₁₀N₃O
- LCMS (APCI+) : m/z 156.1 [M+H]⁺
N-Alkylation with Ethylenediamine
Introduce the ethylamine side chain via N-alkylation:
Procedure
- Dissolve 6-oxopyridazin-1(6H)-ylamine (1.0 equiv) in DMF.
- Add 1-bromo-2-chloroethane (1.1 equiv) and K₂CO₃ (2.0 equiv).
- Heat at 80°C for 12 hours, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 3:1) (yield: 74%).
Sulfonamide Coupling Reaction
Nucleophilic Substitution
The final step involves reacting the sulfonyl chloride with the ethylamine-pyridazinone intermediate:
Procedure
- Dissolve 2-(6-oxopyridazin-1(6H)-yl)ethylamine (1.0 equiv) in anhydrous dichloromethane.
- Add 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (1.05 equiv) and pyridine (2.0 equiv) dropwise at 0°C.
- Stir at room temperature for 4 hours, wash with 1M HCl, and dry the organic layer.
- Purify via flash chromatography (EtOAc/hexane gradient) (yield: 82%).
Optimization Notes
- Excess pyridine neutralizes HCl, preventing protonation of the amine.
- Lower temperatures (0–5°C) minimize sulfonate ester formation.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Sulfonyl Chloride | 70% | 98% |
| Ethylamine Intermediate | 74% | 95% |
| Final Coupling | 82% | 99% |
Alternative Synthetic Routes
Mitsunobu Reaction for Sulfonamide Formation
An alternative employs Mitsunobu conditions to couple the sulfonate and amine:
Procedure
- React 2-chloro-5-(trifluoromethyl)benzenesulfonic acid (1.0 equiv) with 2-(6-oxopyridazin-1(6H)-yl)ethanol (1.1 equiv), DIAD (1.2 equiv), and PPh₃ (1.2 equiv) in THF.
- Stir for 24 hours at room temperature and purify via column chromatography (yield: 65%).
Advantages : Avoids sulfonyl chloride handling.
Disadvantages : Lower yield compared to nucleophilic substitution.
Industrial-Scale Considerations
Solvent Recycling
Waste Management
- Neutralize acidic waste with NaHCO₃ before disposal.
- Copper-containing byproducts (from pyridazinone synthesis) are treated with EDTA solutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
